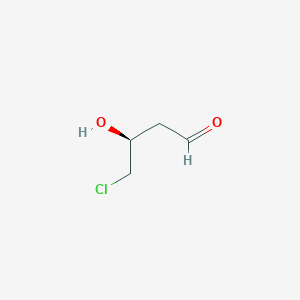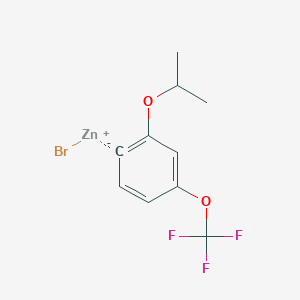
(2-i-Propyloxy-4-(trifluoromethoxy)phenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it facilitates the formation of carbon-carbon bonds. The presence of the trifluoromethoxy group imparts unique electronic properties, making it a versatile reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable catalyst. The reaction is often carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.
Industrial Production Methods
On an industrial scale, the production of (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
化学反应分析
Types of Reactions
(2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are commonly used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc species.
Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from reactions involving (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Chemistry
In chemistry, (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds makes it valuable in the construction of complex molecular architectures.
Biology and Medicine
The compound’s unique electronic properties, imparted by the trifluoromethoxy group, make it useful in the development of biologically active molecules. It can be used in the synthesis of pharmaceuticals, where the trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide is used in the production of advanced materials, including polymers and specialty chemicals. Its reactivity and versatility make it a valuable tool in the development of new materials with unique properties.
作用机制
The mechanism of action of (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide involves the transfer of the aryl group to a metal catalyst, such as palladium or nickel, during cross-coupling reactions. The zinc moiety acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. The trifluoromethoxy group can influence the electronic properties of the aryl group, affecting the reactivity and selectivity of the reactions.
相似化合物的比较
Similar Compounds
(2-iso-propyloxy-4-(trifluoromethoxy)phenyl)boronic acid: Another reagent used in cross-coupling reactions, particularly in Suzuki-Miyaura coupling.
(2-iso-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide: A Grignard reagent used in nucleophilic addition reactions.
Uniqueness
(2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide is unique due to its combination of the trifluoromethoxy group and the organozinc moiety. This combination imparts distinct electronic properties, making it a versatile reagent in various chemical transformations. Its stability in THF and compatibility with a wide range of catalysts further enhance its utility in organic synthesis.
属性
分子式 |
C10H10BrF3O2Zn |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-propan-2-yloxy-3-(trifluoromethoxy)benzene-6-ide |
InChI |
InChI=1S/C10H10F3O2.BrH.Zn/c1-7(2)14-8-4-3-5-9(6-8)15-10(11,12)13;;/h3,5-7H,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
IWRQBULDOLFZKD-UHFFFAOYSA-M |
规范 SMILES |
CC(C)OC1=[C-]C=CC(=C1)OC(F)(F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




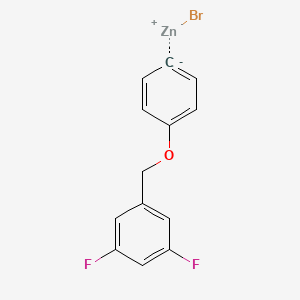
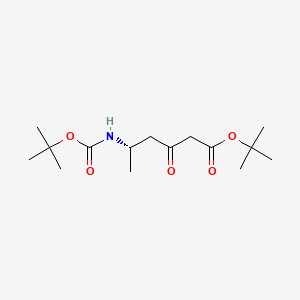
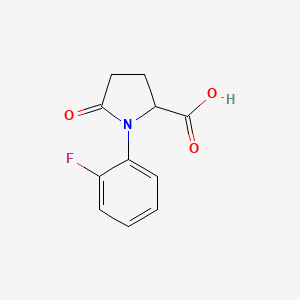
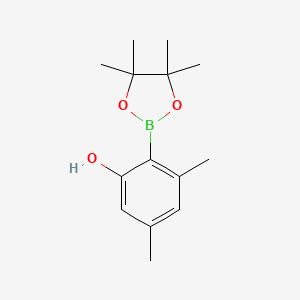

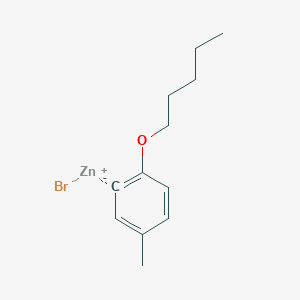
![n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)
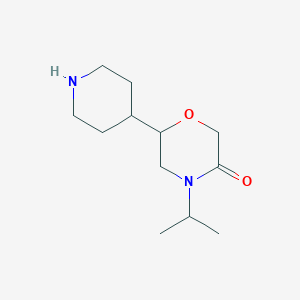
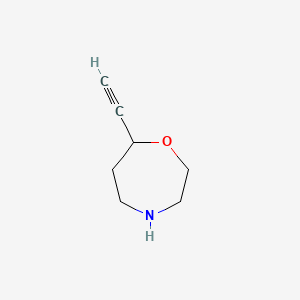
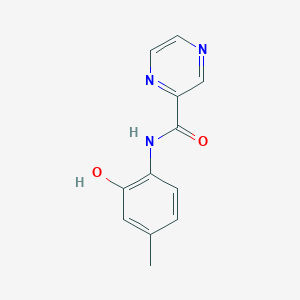
![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)
